molecular formula C20H13NO3 B079951 1-Anilino-4-hydroxyanthraquinone CAS No. 12237-62-6

1-Anilino-4-hydroxyanthraquinone

Cat. No. B079951
CAS RN: 12237-62-6
M. Wt: 315.3 g/mol
InChI Key: ZNQIAQXHADXXQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anilinoanthraquinones, including 1-Anilino-4-hydroxyanthraquinone, can be achieved through several methods. A notable process involves the microwave-assisted Cu(0)-catalyzed Ullmann coupling reaction, which offers a rapid and efficient pathway to anilinoanthraquinone derivatives from bromaminic acid and aniline derivatives. This method is lauded for its superior yields, reduced reaction times, and versatility compared to classical approaches (Baqi & Müller, 2007). Another synthesis route includes the combinatorial synthesis via parallel Ullmann coupling reactions, providing a general access to a library of anilinoanthraquinone derivatives (Weyler et al., 2008).

Molecular Structure Analysis

The molecular structure of 1-Anilino-4-hydroxyanthraquinone and its derivatives exhibits dynamic equilibrium among keto-enol (keto-oxide) and amino-imine tautomers. This tautomeric equilibrium significantly influences the compound's electronic absorption spectra and its reactivity. Deprotonation and complexation studies reveal that this compound and its anions form complexes with metals, showing different tautomeric compositions that affect their physical and chemical properties (Fain et al., 2010).

Chemical Reactions and Properties

1-Anilino-4-hydroxyanthraquinone undergoes various chemical reactions, including Ullmann condensation and reactions with ethylenediamine in the presence of copper ions, leading to novel compounds. These reactions underscore the compound's reactivity and its potential as a precursor for more complex molecules. The copper ion-promoted reaction with ethylenediamine, for example, highlights its reactivity and the role of copper ions in facilitating ring closure reactions, yielding significant products (Matsuoka et al., 1980).

Physical Properties Analysis

The physical properties of 1-Anilino-4-hydroxyanthraquinone derivatives, such as their optical and electrochemical characteristics, are closely tied to their molecular structure. The introduction of certain functional groups leads to a significant hyperchromic effect, with notable changes in extinction coefficients and nonlinear optical properties. These findings are critical for understanding the compound's suitability for various applications, including its optical and electronic utility (Xu et al., 2017).

Chemical Properties Analysis

On the chemical front, 1-Anilino-4-hydroxyanthraquinone showcases interesting reactivity patterns, particularly in its interactions with metals and its ability to form complexes with different structures. These chemical properties are pivotal in dictating its utility in synthesis, dye production, and potentially in creating materials with novel properties. The compound's ability to form a dynamic equilibrium mixture of tautomers contributes to its versatility in chemical reactions and its potential applications in various fields (Fain et al., 2010).

Scientific Research Applications

  • Carcinogenic and Synergistic Effects : 1-Hydroxyanthraquinone, a related compound, has been studied for its carcinogenic potential and synergistic effects with other chemicals in inducing carcinogenesis in rats (Mori, Yoshimi, Iwata, Tanaka, & Mori, 1991).

  • Deprotonation and Complexation Studies : Research has been conducted on the deprotonation and complexation of 1-amino-4-hydroxyanthraquinone, a similar compound, highlighting its tautomeric forms and interactions with metals (Fain, Zaitsev, & Ryabov, 2010).

  • Anticancer Applications : Synthesis and anticancer evaluation of nitrogen-substituted 1-(3-aminoprop-1-ynyl)-4-hydroxyanthraquinone derivatives have been explored, showing promising cytotoxic potential towards various cancer cells (Sirazhetdinova et al., 2021).

  • Aryl Substituents and Anticancer Activity : Another study focused on aryl-substituted 1-hydroxyanthraquinones as potent and selective anticancer agents, examining their cytotoxicity against various cancer cells (Sirazhetdinova et al., 2020).

  • Solubility in Supercritical Carbon Dioxide : The solubility of 1-amino-4-hydroxyanthraquinone and related compounds in supercritical carbon dioxide has been measured, which is significant for applications in dyeing and extraction processes (Tamura & Alwi, 2015).

  • Naturally Occurring Hydroxyanthraquinones and Carcinogenicity : The carcinogenic potential of naturally occurring 1-hydroxyanthraquinone was investigated in rats, with findings indicating significant tumor development in various organs (Mori et al., 1990).

  • Platelet P2Y12 Receptor Antagonists : Anthraquinone derivatives, including those related to 1-amino-4-hydroxyanthraquinone, have been explored as competitive antagonists of platelet P2Y12 receptors, which could have implications for developing antithrombotic drugs (Baqi et al., 2009).

  • Spectroscopic and Molecular Docking Studies : Spectroscopic studies and molecular docking analysis of 1-Hydroxyanthraquinone have been conducted to explore its potential as an ovarian cancer drug (Valarmathi, Premkumar, & Franklin Benial, 2020).

  • Tautomerism Studies : The tautomerism of anthraquinones, including 1-Hydroxyanthraquinone, has been studied, providing insights into their chemical properties and potential applications (Fain, Zaitsev, & Ryabov, 2006).

  • Genotoxicity and Toxicity Studies : The genotoxicity of 1-hydroxyanthraquinone and its effects on liver mitochondria have been investigated, highlighting its potential health risks (Kawai et al., 1986).

Safety And Hazards

1-Anilino-4-hydroxyanthraquinone is harmful to aquatic life with long-lasting effects . In case of accidental release, dust formation should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

1-anilino-4-hydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c22-16-11-10-15(21-12-6-2-1-3-7-12)17-18(16)20(24)14-9-5-4-8-13(14)19(17)23/h1-11,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQIAQXHADXXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066477
Record name 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)-
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Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Anilino-4-hydroxyanthraquinone

CAS RN

19286-75-0, 12237-62-6
Record name Disperse Violet 27
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Record name 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)-
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Record name 9,10-Anthracenedione, 1-hydroxy-4-(phenylamino)-
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Record name Ferrate(4-), hexakis(cyano-C)-, methylated 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]benzenamine copper(2+) salts
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Record name 1-anilino-4-hydroxyanthraquinone
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Record name 1-HYDROXY-4-ANILINOANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Naiki - Sen'i Gakkaishi, 1959 - jstage.jst.go.jp
(Tokyo Institute of Technology, Meguro-ku, Tokyo, Japan) Eighty-nine disperse dyes of aminoanthraquinone series were synthesized and their dyeability and fastness were examined. …
Number of citations: 8 www.jstage.jst.go.jp
V Lorenzon, G Faccio - Colorants, 2022 - mdpi.com
… (C) Disperse violet 27, or 1-anilino-4-hydroxyanthraquinone belongs to the aniline group of … (C) Disperse violet 27, or 1-anilino-4-hydroxyanthraquinone belongs to the aniline group of …
Number of citations: 2 www.mdpi.com
V Lorenzon, G Faccio - 2022 - preprints.org
… (C) Disperse violet 27 or 1-Anilino-4-hydroxyanthraquinone belongs to the aniline group of colorants and has been tested with polylactide fabrics (Motegi et al., 2001) and it is used in …
Number of citations: 2 www.preprints.org
O Rasheed - 2016 - search.proquest.com
Further investigations intending illucidate the mechanism of a newly discovered redox-alkylation reaction of azo dyes are presented. Preliminary results indicate that this reaction most …
Number of citations: 1 search.proquest.com
DW BANNISTER, AD OLIN, HA STINGL - Encyclopedia of Chemical …, 1979 - Wiley
Number of citations: 0
内木光 - 繊維学会誌, 1959 - jlc.jst.go.jp
Eighty-nine disperse dyes of aminoanthraquinone series were synthesized and their dyeability and fastness were examined. Relationship between structure and dyeability is discussed …
Number of citations: 3 jlc.jst.go.jp
NE CAS - canada.ca
En vertu des articles 68 ou 74 de la Loi canadienne sur la protection de l’environnement, 1999 (LCPE), les ministres de l’Environnement et de la Santé ont réalisé une évaluation …
Number of citations: 0 www.canada.ca
F d'Ariane
Number of citations: 0

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